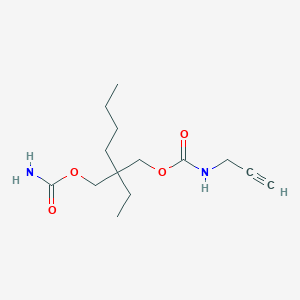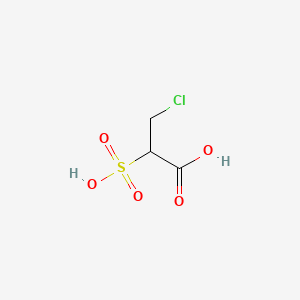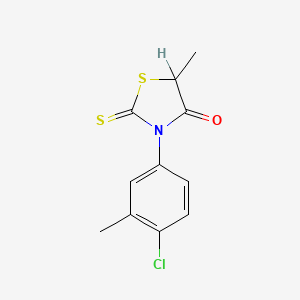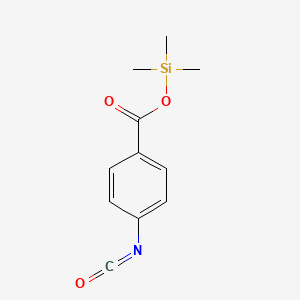
Trimethylsilyl 4-isocyanatobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 4-isocyanatobenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to a 4-isocyanatobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-isocyanatobenzoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the isocyanate group .
Another method involves the use of trimethylsilyldiazomethane as a reagent. This method is advantageous due to the stability and safety of trimethylsilyldiazomethane compared to traditional diazomethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow microreactor systems has also been explored to enhance reaction efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 4-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across multiple bonds.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienophiles and other reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.
Cycloaddition: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione are used under controlled conditions.
Major Products Formed
Substitution: Products include various silyl ethers and silanes.
Hydrosilylation: Products are typically organosilicon compounds with added functional groups.
Cycloaddition: Products include cyclic compounds with enhanced stability and reactivity.
Aplicaciones Científicas De Investigación
Trimethylsilyl 4-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, facilitating further functionalization.
Materials Science: Employed in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Pharmaceuticals: Utilized in the synthesis of bioactive compounds and drug intermediates.
Analytical Chemistry: Used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of analytes.
Mecanismo De Acción
The mechanism of action of trimethylsilyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group and the trimethylsilyl group. The isocyanate group can react with nucleophiles such as amines to form ureas, while the trimethylsilyl group can undergo substitution or addition reactions. These reactions are facilitated by the electronic and steric properties of the trimethylsilyl group, which can stabilize reactive intermediates and transition states .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-isocyanatobenzoate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl Chloride: Used as a reagent for introducing trimethylsilyl groups but lacks the isocyanate functionality.
N-Methyl-N-trimethylsilyl-trifluoroacetamide: Used in analytical chemistry for derivatization but has different functional groups and applications.
Uniqueness
Trimethylsilyl 4-isocyanatobenzoate is unique due to the combination of the trimethylsilyl and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both academic and industrial research .
Propiedades
Número CAS |
30354-16-6 |
|---|---|
Fórmula molecular |
C11H13NO3Si |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
trimethylsilyl 4-isocyanatobenzoate |
InChI |
InChI=1S/C11H13NO3Si/c1-16(2,3)15-11(14)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 |
Clave InChI |
IBKZWJVDAXHXDJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


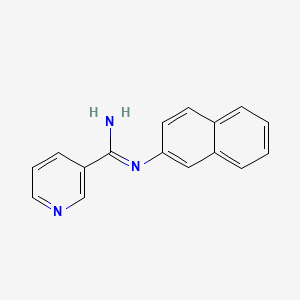
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
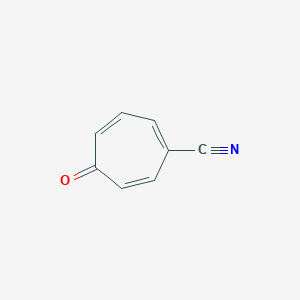

![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)

![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)
